molecular formula C16H16Cl2N2O2 B14592416 Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- CAS No. 61293-80-9

Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)-

Cat. No.: B14592416
CAS No.: 61293-80-9
M. Wt: 339.2 g/mol
InChI Key: JAQGNMGINIWEIZ-UHFFFAOYSA-N
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Description

Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is a synthetic organic compound that belongs to the class of substituted ureas This compound is characterized by the presence of a urea moiety substituted with 3,4-dichlorophenyl, 2-hydroxyethyl, and 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- typically involves the reaction of 3,4-dichloroaniline, 2-hydroxyethylamine, and 2-methylaniline with a suitable isocyanate or carbodiimide. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production capacity. The process typically includes steps such as mixing, reaction, purification, and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.

    Materials Science: Utilization in the synthesis of polymers and advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl-
  • Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)-

Uniqueness

Compared to similar compounds, Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is unique due to the specific substitution pattern on the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

61293-80-9

Molecular Formula

C16H16Cl2N2O2

Molecular Weight

339.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-(2-methylphenyl)urea

InChI

InChI=1S/C16H16Cl2N2O2/c1-11-4-2-3-5-15(11)20(8-9-21)16(22)19-12-6-7-13(17)14(18)10-12/h2-7,10,21H,8-9H2,1H3,(H,19,22)

InChI Key

JAQGNMGINIWEIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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